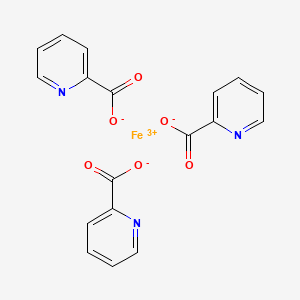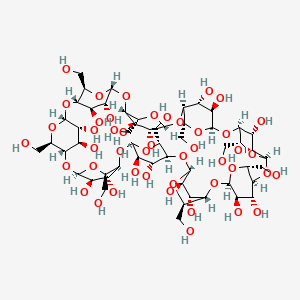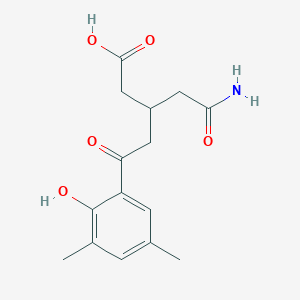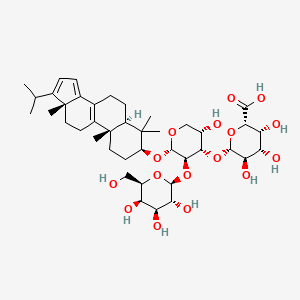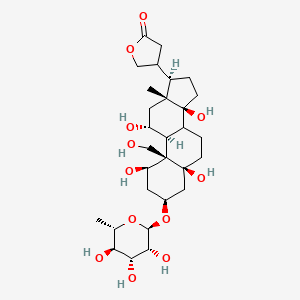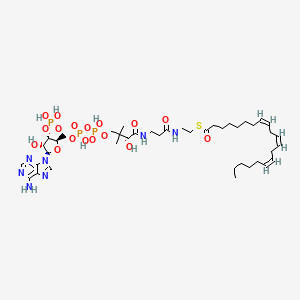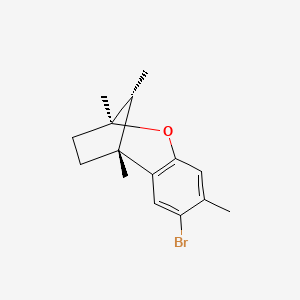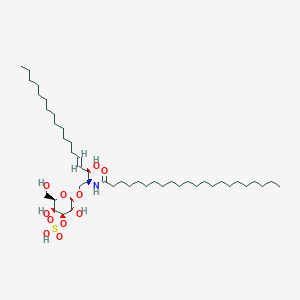
1-(3-O-sulfo-beta-D-galactosyl)-N-docosanoylsphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-O-sulfo-beta-D-galactosyl)-N-docosanoylsphingosine is a galactosylceramide sulfate in which the sulfo group is located at position 3 and the ceramide N-acyl group is specified as docosanoyl. It is a N-acyl-beta-D-galactosylsphingosine and a galactosylceramide sulfate. It is a conjugate acid of a 1-(3-O-sulfo-beta-D-galactosyl)-N-docosanoylsphingosine(1-).
Scientific Research Applications
Clinical Diagnosis in Metachromatic Leukodystrophy
3-O-Sulfogalactosylceramides (sulfatides) like 1-(3-O-sulfo-beta-D-galactosyl)-N-docosanoylsphingosine accumulate in metachromatic leukodystrophy (MLD), a genetic disease. Their presence in urine can be a crucial diagnostic marker. A synthetic non-physiological sulfatide, closely related to 1-(3-O-sulfo-beta-D-galactosyl)-N-docosanoylsphingosine, was developed for quantitative urinary determination in MLD, enhancing the diagnostic process (Cui et al., 2008).
Immunology and Autoimmune Responses
Native sulfatide, which includes molecules like 1-(3-O-sulfo-beta-D-galactosyl)-N-docosanoylsphingosine, is an antigen presented by CD1a proteins and can stimulate human autoreactive T-cells. The synthesis of sulfatides with varying acyl chain moieties contributes to understanding how these molecules interact with immune cells (Compostella et al., 2002).
Biosynthesis of Cerebrosides
The conversion of ceramides like 1-(3-O-sulfo-beta-D-galactosyl)-N-docosanoylsphingosine to cerebrosides was studied using isotopically labeled substrates. This research provides insights into the biosynthesis of cerebrosides from sulfatide-like molecules in biological systems (Hammarström & Samuelsson, 1970).
Enzymatic Action on Sulfatides
Research on the endo-beta-galactosidase of Escherichia freundii demonstrated its hydrolyzing action on sulfatides. Understanding the enzymatic breakdown of sulfatides can inform on their biological roles and potential applications in biochemistry and molecular biology (Fukuda & Matsumura, 1976).
Sulfotransferase Activity in Human Airways
The characterization of a sulfotransferase from human airways that is responsible for the 3-O-sulfation of terminal galactose in mucin carbohydrate chains, like those in 1-(3-O-sulfo-beta-D-galactosyl)-N-docosanoylsphingosine, sheds light on respiratory mucin biochemistry (Lo-Guidice et al., 1995).
NMR Studies
1H-NMR studies of similar glycosphingolipids provide detailed structural insights, which are crucial for understanding the physical and chemical properties of sulfatides, aiding in their applications in scientific research (Ong & Yu, 1986).
properties
Product Name |
1-(3-O-sulfo-beta-D-galactosyl)-N-docosanoylsphingosine |
|---|---|
Molecular Formula |
C46H89NO11S |
Molecular Weight |
864.3 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C46H89NO11S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2)38-56-46-44(52)45(58-59(53,54)55)43(51)41(37-48)57-46/h33,35,39-41,43-46,48-49,51-52H,3-32,34,36-38H2,1-2H3,(H,47,50)(H,53,54,55)/b35-33+/t39-,40+,41+,43-,44+,45-,46+/m0/s1 |
InChI Key |
UAKYQMHTPLVMJD-VKNIJNTKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-Methyl-butyric acid (1S,3S,4aR,7S,8S,8aS)-8-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydro-naphthalen-1-yl ester](/img/structure/B1251956.png)


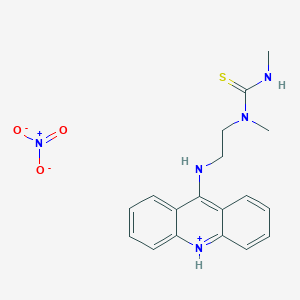

![(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1251963.png)

